molecular formula C10H11N3O B1395365 5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one CAS No. 1311313-85-5

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

Cat. No. B1395365
CAS RN: 1311313-85-5
M. Wt: 189.21 g/mol
InChI Key: VECAHXXHWPTURX-UHFFFAOYSA-N
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Description

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .


Chemical Reactions Analysis

Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .

Scientific Research Applications

Antibacterial Agents

Derivatives of this compound have been synthesized and characterized as antibacterial agents, showing potential in combating drug-resistant bacterial pathogens .

Antifungal Activities

Some derivatives exhibit significant antifungal activities against pathogens like P. piricola, comparable with control fungicides at certain concentrations .

Anticancer Agents

Tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcone have been introduced as carbonic anhydrase IX inhibitors and anticancer agents .

Synthesis of Novel Compounds

The compound serves as a raw material for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which could have various biological applications .

Antimicrobial Agents

A series of pyridine and thienopyridine derivatives have been designed, synthesized, and tested as antimicrobial agents .

Safety And Hazards

While specific safety and hazard information for “5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one” is not available, it’s generally recommended to avoid contact with skin and eyes when handling chemical compounds .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This highlights an inclination to the use of pyridine-based molecules in drug crafting and the subsequent emergence of several potent and eligible candidates against a range of diversified diseases .

properties

IUPAC Name

5-pyridin-3-yl-1,2,3,6-tetrahydro-1,4-diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-6-9(12-4-5-13-10)8-2-1-3-11-7-8/h1-3,7H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECAHXXHWPTURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(CC(=O)N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 2
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 3
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 4
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 5
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one
Reactant of Route 6
5-(pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one

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